PROTAC STING Degrader-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC STING Degrader-1 involves the conjugation of a ligand that binds to the STING protein with a ligand that recruits an E3 ubiquitin ligase. The two ligands are connected via a linker. The synthetic route typically involves multiple steps, including the formation of amide bonds, esterification, and coupling reactions. The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions: PROTAC STING Degrader-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, altering its chemical structure
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
PROTAC STING Degrader-1 has a wide range of scientific research applications:
Chemistry: Used to study the degradation of specific proteins and the effects of protein knockdown.
Biology: Employed in cellular studies to investigate the role of STING in various biological processes.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway .
Mechanism of Action
PROTAC STING Degrader-1 exerts its effects by inducing the degradation of the STING protein through the ubiquitin-proteasome system. The compound forms a ternary complex with the STING protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STING. This mechanism effectively reduces the levels of STING protein in cells, thereby modulating the associated signaling pathways .
Comparison with Similar Compounds
STING Degrader-2: Another potent STING degrader that covalently binds to STING and E3 ligase.
PROTAC STING Degrader-1 (Compound SP23): Exhibits similar anti-inflammatory activity and degradation mechanism
Uniqueness: this compound is unique due to its high specificity and efficiency in degrading the STING protein. Its design allows for targeted protein degradation, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C34H33N7O10 |
---|---|
Molecular Weight |
699.7 g/mol |
IUPAC Name |
(E)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-N'-[4-[(5-nitrofuran-2-carbonyl)amino]phenyl]but-2-enediamide |
InChI |
InChI=1S/C34H33N7O10/c42-26(15-16-27(43)37-20-8-10-21(11-9-20)38-32(46)25-13-17-29(51-25)41(49)50)36-19-4-2-1-3-18-35-23-7-5-6-22-30(23)34(48)40(33(22)47)24-12-14-28(44)39-31(24)45/h5-11,13,15-17,24,35H,1-4,12,14,18-19H2,(H,36,42)(H,37,43)(H,38,46)(H,39,44,45)/b16-15+ |
InChI Key |
TXNQXRGOKABDOB-FOCLMDBBSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)/C=C/C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C=CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Origin of Product |
United States |
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